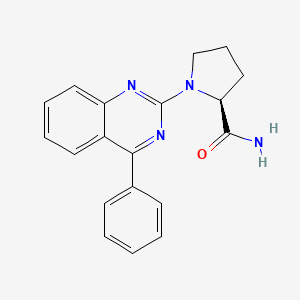![molecular formula C19H17ClN4O2 B7519605 (3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7519605.png)
(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone, also known as JNJ-40411813, is a novel compound that has been synthesized for scientific research purposes. This compound is a selective antagonist of the dopamine D2 and D3 receptors, and it has been shown to have potential applications in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone acts as a competitive antagonist at the dopamine D2 and D3 receptors, blocking the binding of dopamine and other ligands to these receptors. This results in a decrease in the activity of the dopaminergic system, which is thought to be involved in the pathophysiology of several neuropsychiatric disorders.
Biochemical and Physiological Effects
(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to decrease the release of dopamine in the striatum, a brain region involved in reward processing. It has also been shown to decrease the activity of the mesolimbic dopamine system, which is thought to be involved in addiction and reward-seeking behavior.
Advantages and Limitations for Lab Experiments
(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone has several advantages for use in lab experiments. It has high affinity and selectivity for the dopamine D2 and D3 receptors, making it a useful tool for investigating the role of these receptors in neuropsychiatric disorders. However, one limitation of this compound is that it is relatively new, and its effects in humans are not yet well understood.
Future Directions
There are several potential future directions for research involving (3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone. One area of interest is the potential use of this compound in the treatment of addiction and other neuropsychiatric disorders. Another area of interest is the investigation of the role of dopamine receptors in the regulation of mood and motivation, and the potential use of (3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone in the development of new treatments for depression and other mood disorders. Finally, further studies are needed to investigate the safety and efficacy of this compound in humans, and to determine its potential for use in clinical settings.
Synthesis Methods
The synthesis of (3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone involves several steps, starting with the reaction of 3-chlorophenylacetonitrile with 1H-indazole-3-carboxylic acid to form 3-(1H-indazol-3-yl)-3-oxopropanenitrile. This intermediate is then reacted with piperazine and 2,2,2-trifluoroethanol to form the final product, (3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone.
Scientific Research Applications
(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have high affinity and selectivity for the dopamine D2 and D3 receptors, which are involved in the regulation of mood, motivation, and reward. This compound has been used in various animal models to investigate the role of dopamine receptors in addiction, depression, and schizophrenia.
properties
IUPAC Name |
(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c20-14-5-3-4-13(12-14)18(25)23-8-10-24(11-9-23)19(26)17-15-6-1-2-7-16(15)21-22-17/h1-7,12H,8-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETDDRCXAWKOSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)C(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-4-carboxamide](/img/structure/B7519546.png)


![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B7519572.png)
![N-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7519574.png)

![3-[4-[(1,3-Benzodioxole-5-carbonylamino)sulfamoyl]phenyl]propanoic acid](/img/structure/B7519592.png)
![(3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7519599.png)

![2-methylbutyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7519606.png)
